N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
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Overview
Description
N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a hexahydropyrano[3,2-d][1,3]dioxin core, an ethylsulfanyl group, and a phenyl ring. Its molecular formula is C17H23NO5S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the hexahydropyrano[3,2-d][1,3]dioxin core through a cyclization reaction.
- Introduction of the ethylsulfanyl group via a nucleophilic substitution reaction.
- Attachment of the phenyl ring through a Friedel-Crafts acylation reaction.
- Final acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamide group can produce primary amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The ethylsulfanyl group may participate in redox reactions, while the hydroxyl and acetamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-benzyloxy-8-hydroxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide: Similar structure but with a benzyloxy group instead of an ethylsulfanyl group.
N-(6-methoxy-8-hydroxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide: Similar structure but with a methoxy group instead of an ethylsulfanyl group.
Uniqueness
The presence of the ethylsulfanyl group in N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide imparts unique chemical properties, such as increased lipophilicity and the ability to undergo specific redox reactions. These features can enhance its interactions with biological targets and make it a valuable compound for scientific research .
Properties
Molecular Formula |
C17H23NO5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
InChI |
InChI=1S/C17H23NO5S/c1-3-24-17-13(18-10(2)19)14(20)15-12(22-17)9-21-16(23-15)11-7-5-4-6-8-11/h4-8,12-17,20H,3,9H2,1-2H3,(H,18,19) |
InChI Key |
HWVFWNMATMHVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)NC(=O)C |
Origin of Product |
United States |
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